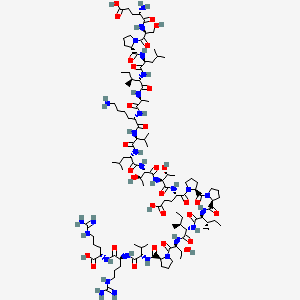
Adb-chminaca
Descripción general
Descripción
Es un compuesto a base de indazol que actúa como un potente agonista de los receptores cannabinoides, particularmente el receptor CB1 . Originalmente desarrollado para fines de investigación, ADB-CHMICA se ha identificado en varios productos cannabinoides sintéticos y se ha asociado con numerosos efectos adversos y muertes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ADB-CHMICA implica varios pasos clave:
Formación del núcleo de indazol: El núcleo de indazol se sintetiza a través de una reacción de ciclación que involucra hidracina y una cetona o aldehído adecuados.
Uniones del grupo ciclohexilmetilo: El grupo ciclohexilmetilo se introduce mediante una reacción de alquilación utilizando bromuro de ciclohexilmetilo.
Formación del grupo carboxamida: El grupo carboxamida se forma haciendo reaccionar el derivado de indazol con un isocianato apropiado.
Introducción del grupo amino-3,3-dimetil-1-oxobutan-2-ilo: Este grupo se introduce a través de una reacción de condensación con una amina adecuada y una cetona.
Métodos de producción industrial
La producción industrial de ADB-CHMICA sigue rutas sintéticas similares, pero a mayor escala. Las reacciones se llevan a cabo típicamente en reactores por lotes con control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza. Se emplean pasos de purificación como la recristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
ADB-CHMICA experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.
Sustitución: Las reacciones de sustitución pueden ocurrir en el núcleo de indazol o en el grupo ciclohexilmetilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos halogenados y catalizadores como paladio sobre carbono.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen análogos hidroxilados, reducidos y sustituidos de ADB-CHMICA. Estos productos pueden exhibir diferentes propiedades farmacológicas y potencias .
Aplicaciones Científicas De Investigación
ADB-CHMICA ha sido estudiado extensamente por sus interacciones con los receptores cannabinoides. Su alta potencia y afinidad de unión lo convierten en una herramienta valiosa para comprender el sistema endocannabinoide. Las aplicaciones de investigación incluyen:
Química: Estudiar las relaciones estructura-actividad de los cannabinoides sintéticos.
Biología: Investigar los efectos de la activación del receptor cannabinoide en los procesos celulares.
Medicina: Explorar posibles usos terapéuticos y efectos adversos de los cannabinoides sintéticos.
Industria: Desarrollar métodos analíticos para detectar cannabinoides sintéticos en muestras biológicas y ambientales.
Mecanismo De Acción
ADB-CHMICA ejerce sus efectos al unirse a los receptores cannabinoides, particularmente al receptor CB1. Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. La activación de los receptores CB1 afecta la liberación de neurotransmisores, lo que resulta en una percepción, un estado de ánimo y una cognición alterados. La alta potencia del compuesto se atribuye a su fuerte afinidad de unión y eficacia en el receptor CB1 .
Comparación Con Compuestos Similares
Compuestos similares
ADB-FUBINACA: Otro cannabinoide sintético con un núcleo de indazol similar, pero diferentes sustituyentes.
AMB-FUBINACA: Similar en estructura, pero con un átomo de flúor adicional.
MDMB-CHMICA: Un compuesto relacionado con un derivado de aminoácido diferente.
Singularidad de ADB-CHMICA
ADB-CHMICA es único debido a su combinación específica de sustituyentes, que confieren alta potencia y afinidad de unión para el receptor CB1. Su estructura distintiva también da como resultado diferentes vías metabólicas y metabolitos en comparación con otros cannabinoides sintéticos .
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCSIUBHCZKOY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009984 | |
| Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185887-13-1 | |
| Record name | ADB-CHMINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADB-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4C60689M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














